molecular formula C9H6O5 B579278 4,5,7-Trihydroxycoumarin CAS No. 17575-26-7

4,5,7-Trihydroxycoumarin

Cat. No.: B579278
CAS No.: 17575-26-7
M. Wt: 194.142
InChI Key: HPNWGYCBCHLEMW-UHFFFAOYSA-N
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Description

4,5,7-Trihydroxycoumarin is a chemical compound belonging to the coumarin family, characterized by its three hydroxyl groups attached to the benzopyrone core. The molecular formula of this compound is C₉H₆O₅, and it has a molecular weight of 194.14 g/mol . Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trihydroxycoumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds under basic conditions . These reactions typically require specific catalysts and controlled temperatures to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of homogeneous and heterogeneous catalysts, as well as advanced techniques like microwave or ultrasound-assisted synthesis, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5,7-Trihydroxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 4,5,7-Trihydroxycoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarins. Its three hydroxyl groups enhance its antioxidant capacity and provide multiple sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

4,5,7-trihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNWGYCBCHLEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170017
Record name Coumarin, 4,5,7-trihydroxy-
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Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17575-26-7
Record name 4,5,7-Trihydroxy-2H-1-benzopyran-2-one
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Record name 4,5,7-Trihydroxycoumarin
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Record name 17575-26-7
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Record name Coumarin, 4,5,7-trihydroxy-
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Record name 4,5,7-Trihydroxycoumarin
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Record name 4,5,7-TRIHYDROXYCOUMARIN
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Customer
Q & A

Q1: What novel derivatives of 4,5,7-trihydroxycoumarin have shown potential antiviral activity?

A1: Research has led to the synthesis of novel hydroxy- and polyhydroxy-derivatives of coumarin, including those condensed with dialdehydes and aldehyde acids. [] These derivatives, where this compound acts as a structural component (R1=R2), have demonstrated promising antiviral effects against HIV-1. []

Q2: What is the mechanism of action for the antiviral activity of these this compound derivatives?

A2: Unfortunately, the provided abstracts do not delve into the specific mechanism of action for the antiviral activity of these compounds. Further research is needed to elucidate the precise ways in which these derivatives interact with HIV-1.

Q3: Beyond antiviral research, what other applications have been explored for this compound?

A3: this compound has shown potential as a reagent in inorganic paper chromatography. [] Additionally, 3-phenyl-4,5,7-trihydroxycoumarin, a closely related compound, has been studied for its ability to form complexes with uranium(VI), offering potential applications in spectrophotometric analysis. []

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